5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Description
5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring fused with a thiazole ring, and it is substituted with a methoxyphenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
5-[2-[2-(4-methoxyphenyl)propan-2-yl]pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-11-15(24-17(19)21-11)14-9-10-20-16(22-14)18(2,3)12-5-7-13(23-4)8-6-12/h5-10H,1-4H3,(H2,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVKGEVWPCOUQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)C(C)(C)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving a thioamide and an α-haloketone.
Substitution with Methoxyphenyl Group: The methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Several studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole and pyrimidine have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. This compound's unique structure may enhance its efficacy in targeting specific cancer pathways.
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Antimicrobial Properties :
- Research has demonstrated that thiazole-containing compounds possess antimicrobial properties. The presence of the methoxyphenyl group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes.
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Enzyme Inhibition :
- Compounds with thiazole and pyrimidine structures are often investigated for their ability to inhibit enzymes involved in disease processes, such as kinases and phosphodiesterases. This compound's design may allow it to act as a selective inhibitor, which is crucial for developing targeted therapies.
Agricultural Applications
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Pesticidal Activity :
- Recent studies have explored the use of thiazole derivatives as potential pesticides due to their ability to disrupt metabolic pathways in pests. The compound's structural features may contribute to its effectiveness against specific insect or fungal targets.
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Plant Growth Regulation :
- Some thiazole derivatives have been found to influence plant growth positively by acting as growth regulators. This application could be significant in enhancing crop yields and resilience against environmental stressors.
Case Studies
| Study | Year | Findings |
|---|---|---|
| Study on Anticancer Activity | 2020 | Demonstrated that similar thiazole-pyrimidine derivatives significantly inhibited the proliferation of breast cancer cells (IC50 = 10 µM) |
| Antimicrobial Evaluation | 2021 | Showed that compounds with thiazole rings displayed a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL |
| Pesticidal Efficacy Study | 2023 | Reported that a related thiazole derivative reduced pest populations by over 70% in controlled field trials |
Mechanism of Action
The mechanism of action of 5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. Additionally, the compound can interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar pyrimidine core and are known for their therapeutic potential in cancer treatment.
Thiazole Derivatives: Compounds with a thiazole ring are widely studied for their antimicrobial and anti-inflammatory properties.
Methoxyphenyl Substituted Compounds: These compounds are known for their diverse biological activities, including antioxidant and anticancer effects.
Uniqueness
What sets 5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine apart is its unique combination of structural features. The presence of both pyrimidine and thiazole rings, along with the methoxyphenyl group, provides a distinct set of chemical and biological properties. This makes the compound a versatile scaffold for the development of new therapeutic agents and materials.
Biological Activity
5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, which combines a pyrimidine ring with a thiazole moiety and a methoxyphenyl substituent, suggests diverse biological activities, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound's IUPAC name is 5-[2-[2-(4-methoxyphenyl)propan-2-yl]pyrimidin-4-yl]-4-methylthiazol-2-amine. Its molecular formula is , and it features various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄OS |
| CAS Number | 1217487-31-4 |
| IUPAC Name | 5-[2-[2-(4-methoxyphenyl)propan-2-yl]pyrimidin-4-yl]-4-methylthiazol-2-amine |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit various kinases involved in cell signaling, particularly those associated with cancer cell proliferation. For instance, it has been suggested that it can inhibit VEGFR (Vascular Endothelial Growth Factor Receptor), which plays a crucial role in tumor angiogenesis .
- Antimicrobial Activity : The thiazole ring is known for its antimicrobial properties, and this compound may disrupt bacterial enzyme functions, leading to antibacterial effects.
- Cell Cycle Modulation : Preliminary studies indicate that the compound can induce apoptosis in cancer cells by affecting the cell cycle, particularly by reducing the S phase population in certain cancer cell lines .
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Antitumor Activity
Research has shown that derivatives of thiazoles and pyrimidines exhibit significant antitumor activity. For example, compounds similar to this one have been tested against various cancer cell lines:
| Compound | Cell Line Tested | GI50 (µM) | Activity Description |
|---|---|---|---|
| Compound 8a | Colon Cancer | 75.5 | Moderate antitumor activity |
| Compound 9 | Prostate Cancer | 3.51 | Highly selective against leukemia |
| Compound 13 | RPMI-8226 (Leukemia) | 0.08 | Significant antiproliferative activity |
These results suggest that structural modifications can enhance the potency of similar compounds against specific cancer types .
Antimicrobial Activity
In addition to its anticancer properties, thiazole derivatives have shown promise as antimicrobial agents. The introduction of various substituents on the thiazole ring has been linked to improved antibacterial efficacy against a range of pathogens .
Case Studies
- Case Study on Anticancer Activity : A study involving analogs of the compound demonstrated that certain substitutions significantly enhanced their ability to inhibit tumor growth in vitro. For instance, modifications at the methoxyphenyl position led to increased potency against melanoma and breast cancer cell lines .
- Case Study on Enzyme Inhibition : Another investigation focused on the inhibition of specific kinases by related compounds, revealing that certain derivatives could effectively block kinase activity at submicromolar concentrations, indicating potential for further development as targeted cancer therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
